{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol
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Overview
Description
{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is a unique organic compound characterized by the presence of two dithiol rings and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol typically involves the reaction of appropriate dithiol precursors with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dithiol rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, offering possibilities for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the dithiol rings can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
DMDM hydantoin: An antimicrobial preservative with a similar hydroxymethyl group.
Hydroxymethylfurfural: A compound with a hydroxymethyl group, used in various chemical reactions.
Uniqueness
{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is unique due to its dual dithiol rings and hydroxymethyl group. This combination of functional groups provides distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
58268-45-4 |
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Molecular Formula |
C8H8O2S4 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
[2-[4-(hydroxymethyl)-1,3-dithiol-2-ylidene]-1,3-dithiol-4-yl]methanol |
InChI |
InChI=1S/C8H8O2S4/c9-1-5-3-11-7(13-5)8-12-4-6(2-10)14-8/h3-4,9-10H,1-2H2 |
InChI Key |
JCGZALDJUXXQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C2SC=C(S2)CO)S1)CO |
Origin of Product |
United States |
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